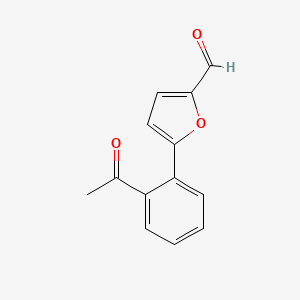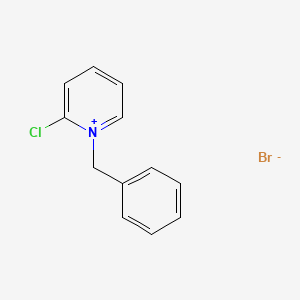
2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is a fluorinated organic compound with the molecular formula C5H5ClF2O This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride typically involves the cyclopropanation of suitable precursors followed by fluorination and chlorination steps. One common method involves the reaction of 2,3-difluoropropene with a suitable chlorinating agent under controlled conditions to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorination techniques and chlorination methods allows for the efficient production of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride on a large scale. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 2,3-difluoro-1-methylcyclopropanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications and potential inhibition of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzoyl Chloride: Another fluorinated compound with similar reactivity but different structural properties.
1,1-Difluorocyclopropane Derivatives: Compounds with similar cyclopropane rings but different substituents, leading to varied chemical and biological activities.
Uniqueness
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is unique due to its specific combination of a cyclopropane ring, fluorine atoms, and a carbonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
315690-85-8 |
|---|---|
Molecular Formula |
C5H5ClF2O |
Molecular Weight |
154.54 g/mol |
IUPAC Name |
2,3-difluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5ClF2O/c1-5(4(6)9)2(7)3(5)8/h2-3H,1H3 |
InChI Key |
UPTCFUSYKRHPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


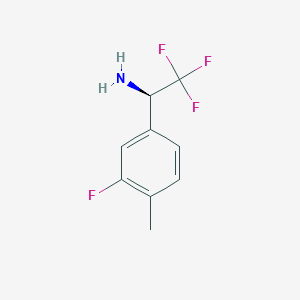
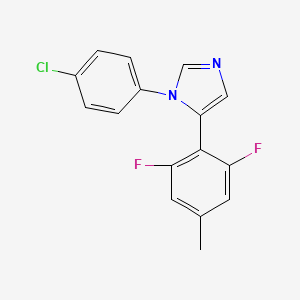

![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
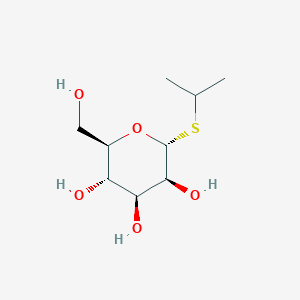
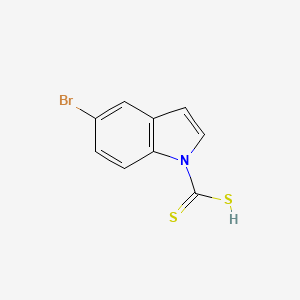
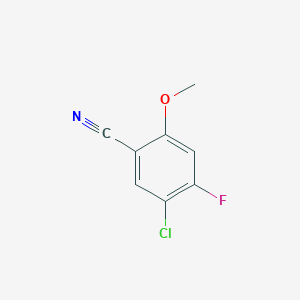
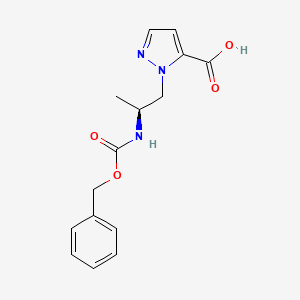
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
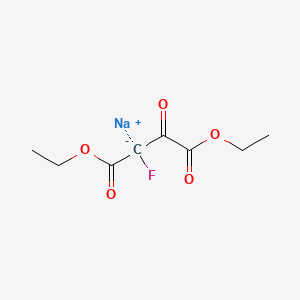
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
